钾((环丙基氨基)甲基)三氟硼酸盐

描述

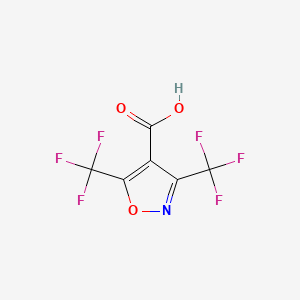

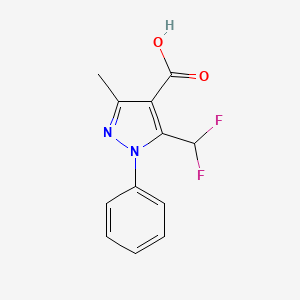

Potassium ((cyclopropylamino)methyl)trifluoroborate is a chemical compound used for pharmaceutical testing . It is a type of organotrifluoroborate, a class of compounds that have been incorporated into a number of diverse applications .

Synthesis Analysis

Potassium trifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, can be synthesized by hydroboration or C-B coupling reactions . They are also known to be moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki–Miyaura-type reactions .Physical and Chemical Properties Analysis

Potassium ((cyclopropylamino)methyl)trifluoroborate is a solid substance . It has a melting point of 348-350 °C . It should be stored in an inert atmosphere, under -20°C .科学研究应用

环丙基取代芳烃的合成

钾((环丙基氨基)甲基)三氟硼酸盐及其衍生物用于通过钯催化的交叉偶联反应立体特异性合成环丙基取代芳烃。该方法涉及烯基硼酯的环丙基化,随后原位处理与氟化钾,产率高且构型保留,提供了合成对映纯环丙烷的途径(Fang, Yan, & Deng, 2004)。

β-三氟甲基苯乙烯的选择性加氢

该化合物还参与了选择性加氢过程,可用于产生β-三氟甲基苯乙烯的(Z)-或(E)-异构体。该反应展示了化学合成的多样性,因为最初形成的(Z)-异构体可以转化为(E)-异构体,扩大了可以合成的潜在有机化合物范围(Ramachandran & Mitsuhashi, 2015)。

有机硼试剂的开发

进一步研究钾((环丙基氨基)甲基)三氟硼酸盐及相关化合物已经导致稳定的有机硼试剂的开发,这在现代合成有机化学中至关重要。这些试剂对空气和湿气稳定,便于存储和处理,并且应用于各种交叉偶联反应中,以合成多样化的官能化合物(Molander & Rivero, 2002)。

交叉偶联反应

钾环丙基三氟硼酸盐在交叉偶联反应中的实用性进一步体现在其在合成各种取代芳基环丙烷和环丁烷中的应用。这些反应在适应广泛的富电子、贫电子和受阻芳基氯化物的条件下进行,突显了这些硼酸盐化合物在促进复杂有机转化中的多功能性和效率(Molander & Gormisky, 2008)。

作用机制

Target of Action

It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

Potassium ((cyclopropylamino)methyl)trifluoroborate interacts with its targets through chemical reactions. It is often used in lithium replacement reactions and nucleophilic substitution reactions . It can also act as a catalyst or ligand in organic synthesis .

Biochemical Pathways

It is involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds.

Result of Action

The molecular and cellular effects of Potassium ((cyclopropylamino)methyl)trifluoroborate’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it contributes to the formation of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium ((cyclopropylamino)methyl)trifluoroborate. For instance, it is stable at room temperature and can dissolve in water . Safety measures should be taken to avoid direct contact with skin and eyes, and environmental protection measures should be considered during its use and disposal .

安全和危害

This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Potassium organotrifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Their easy preparation and stability to air and moisture make them promising reagents for future research and applications .

属性

IUPAC Name |

potassium;(cyclopropylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSKABFAUAQASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)

![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)